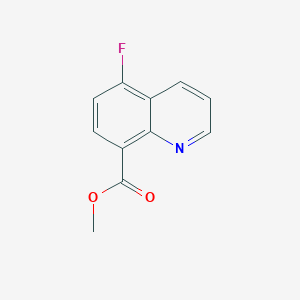

Methyl 5-fluoroquinoline-8-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 5-fluoroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 |

InChI Key |

HXLPBIDQNLEICO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)F)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Fluoroquinoline Carboxylates

Classical Approaches in Quinolone Ring System Construction

The foundational methods for quinoline (B57606) synthesis, developed in the late 19th and early 20th centuries, remain relevant in contemporary organic chemistry. These classical reactions provide robust and versatile pathways to the core quinoline structure.

Conrad-Limpach-Knorr Reaction Modifications

The Conrad-Limpach-Knorr synthesis is a cornerstone for producing 4-hydroxyquinolines and 2-quinolones. The reaction involves the condensation of anilines with β-ketoesters. nih.govnih.gov The regioselectivity of the initial condensation and subsequent cyclization is highly dependent on reaction conditions, particularly temperature.

Under kinetically controlled conditions (lower temperatures), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-quinolone. nih.gov Conversely, at higher temperatures, under thermodynamic control, the reaction proceeds via a β-ketoanilide intermediate to form the 2-quinolone, a variation often referred to as the Knorr quinoline synthesis. nih.gov The use of an acid catalyst is often necessary to facilitate the cyclization step. nih.gov

| Starting Materials | Conditions | Product | Key Findings |

| Aniline (B41778), β-ketoester | Low temperature (kinetic control) | 4-Quinolone | Favors formation of β-aminoacrylate intermediate. |

| Aniline, β-ketoester | High temperature (thermodynamic control) | 2-Quinolone | Proceeds via a β-ketoanilide intermediate. |

Doebner Multicomponent Reaction Protocols

The Doebner reaction is a three-component reaction that provides a direct route to quinoline-4-carboxylic acids. scispace.com This method involves the condensation of an aniline, an aldehyde, and pyruvic acid. scispace.com A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines, often catalyzed by Lewis or Brønsted acids. nih.gov

While a powerful tool for generating molecular diversity, the conventional Doebner reaction can suffer from low yields, especially when using anilines bearing electron-withdrawing groups. nih.govresearchgate.net Recent modifications have focused on expanding the substrate scope and improving reaction efficiency. For instance, a hydrogen-transfer variation has been developed that allows for the successful use of electron-deficient anilines, broadening the utility of this classical method. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Noteworthy Aspects |

| Aniline, Aldehyde, Pyruvic Acid | Typically acid-catalyzed | 2-Substituted quinoline-4-carboxylic acids | A classic three-component synthesis. scispace.com |

| Aniline, α,β-Unsaturated Carbonyl Compound | Lewis or Brønsted acids (e.g., SnCl₄, p-TsOH) | Substituted quinolines | Known as the Doebner-von Miller reaction. nih.gov |

| Electron-deficient anilines, Aldehyde, Pyruvic Acid | Modified hydrogen-transfer conditions | Substituted quinolines | Overcomes limitations of the conventional Doebner reaction. nih.gov |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. nih.govmdpi.com The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. nih.govmdpi.com The resulting anilinomethylenemalonate intermediate is then subjected to thermal cyclization to afford the quinoline ring system. nih.govmdpi.com

This reaction is particularly effective for anilines substituted with electron-donating groups. mdpi.com The synthesis of fluoro-substituted 4-hydroxyquinoline-3-carboxylic acids has been successfully achieved using this methodology, often with modifications such as removing the ethanol (B145695) produced during the initial condensation to improve yields. nih.gov The subsequent hydrolysis of the ester group provides the corresponding carboxylic acid. nih.gov

| Starting Materials | Reaction Steps | Product | Research Findings |

| Fluoroaniline, Diethyl ethoxymethylenemalonate | 1. Condensation (100°C) 2. Thermal cyclization in diphenyl ether (250°C) 3. Hydrolysis (NaOH) | Fluoro-4-hydroxyquinoline-3-carboxylic acid | High yields are achievable, and the removal of ethanol during condensation is beneficial. nih.gov |

| Aniline, Ethyl ethoxymethylenemalonate | 1. Condensation 2. Thermal cyclization 3. Saponification 4. Decarboxylation | 4-Hydroxyquinoline (B1666331) | A general pathway to the 4-hydroxyquinoline core. mdpi.com |

Cheng Reaction and Jampilek Reaction Applications

The landscape of quinoline synthesis has been significantly shaped by the contributions of various research groups, leading to powerful modifications and applications of established reactions.

The Cheng Reaction , in the context of quinoline synthesis, often refers to the extensive work of Chia-Chung Cheng on the Friedländer synthesis . nih.gov The Friedländer synthesis is a fundamental method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. nih.gov This approach is highly versatile for producing a wide array of substituted quinolines. Cheng's contributions have helped to explore the scope and limitations of this reaction, solidifying its importance in heterocyclic chemistry.

The term Jampilek Reaction does not denote a single named reaction but rather encompasses the significant contributions of the research group led by Josef Jampilek in the field of medicinal chemistry, particularly in the synthesis and evaluation of fluoroquinolone derivatives. nih.gov Their work often involves the modification of existing fluoroquinolone scaffolds to develop new agents with enhanced biological activities. nih.gov Synthetic strategies employed by the Jampilek group and similar research efforts frequently involve the hybridization of the fluoroquinolone core at the C-3 position, often by converting the carboxylic acid into various heterocyclic moieties. These synthetic endeavors are crucial for exploring the structure-activity relationships of this important class of compounds.

Modern Catalytic and Green Chemistry Approaches

In recent years, the development of more efficient, selective, and environmentally benign synthetic methods has been a major focus in organic chemistry. This is particularly evident in the synthesis of quinoline derivatives, where modern catalytic approaches have provided powerful alternatives to classical methods.

Palladium-Catalyzed Coupling Reactions in Quinolone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the quinolone scaffold. These methods offer mild reaction conditions, broad functional group tolerance, and the ability to construct complex molecules in a convergent manner.

Various palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have been ingeniously applied to the synthesis of quinolones. These reactions can be employed to form key C-C and C-N bonds in the quinoline ring system. For instance, a common strategy involves the intramolecular cyclization of a suitably substituted aniline derivative that has been assembled using palladium-catalyzed coupling reactions. Tandem or domino processes, where multiple bond-forming events occur in a single pot, have also been developed, leading to the rapid and efficient synthesis of highly substituted quinolones.

| Reaction Type | Substrates | Catalyst System | Product Type | Key Advantages |

| Carbonylative Sonogashira Annulation | 2-Iodoanilines, Acetylenes | Pd-NHC catalyst, Mo(CO)₆ | 4-Quinolones | CO-gas free synthesis. |

| Buchwald-Hartwig Coupling/Michael Addition | Chalcones, Primary amines | Pd(0) catalyst, PPh₃ ligand | 1,2-Disubstituted 4-quinolones | One-pot synthesis of complex quinolones. |

| Intramolecular Amidation | N-Substituted-3,3-diarylacrylamides | PdCl₂, Cu(OAc)₂ | 4-Arylquinolin-2(1H)-ones | Efficient access to diversely substituted quinolones. |

| Suzuki-Miyaura/Buchwald-Hartwig Amination | 4-Hydroxyquinolin-2(1H)-one derivatives | Palladium catalyst | 3-Amino-4-arylquinolin-2(1H)-ones | Site-selective functionalization. |

Silver-Catalyzed Carboxylation and Cyclization Strategies

Silver-catalyzed reactions have emerged as a significant tool in the synthesis of heterocyclic compounds, including quinoline derivatives. rsc.orgsemanticscholar.org These methods often proceed under mild conditions and demonstrate notable reactivity. rsc.org Silver catalysts are particularly effective in sequential carboxylation and cyclization reactions of various substrates, such as alkyne derivatives, utilizing carbon dioxide as the carboxylating agent. rsc.orgsemanticscholar.org While direct silver-catalyzed carboxylation to form methyl 5-fluoroquinoline-8-carboxylate is not explicitly detailed in the provided results, the principles of silver-catalyzed carboxylation of aromatic systems and subsequent cyclization are well-established. rsc.orgsemanticscholar.org

For instance, silver(I) salts have been shown to be highly effective catalysts for the C-H carboxylation of terminal alkynes, a process that can be a precursor to cyclization. ruhr-uni-bochum.de Furthermore, silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequences have been developed for the one-step synthesis of quinolin-2-ones. rsc.org These strategies highlight the potential for silver catalysis in constructing the core quinoline structure, which could then be further functionalized. A recent study also demonstrated the use of a silver catalyst for the O-arylation of α-fluorinated carboxylates, which, while not directly forming the quinoline ring, showcases silver's utility in reactions involving fluorinated compounds and carboxylates. nih.gov

One-Pot Synthesis Procedures for Fluoroquinoline Derivatives

One-pot synthesis offers an efficient and atom-economical approach to complex molecules like fluoroquinoline derivatives by minimizing intermediate isolation and purification steps. Several one-pot methodologies have been developed for the synthesis of quinoline and its derivatives. nih.govraco.catrsc.org These often involve tandem or cascade reactions where multiple bond-forming events occur in a single reaction vessel.

Examples of one-pot syntheses relevant to fluoroquinolones include:

Tandem Chlorination-Cyclisation: 2-Fluoromalonic acid can be used as a building block to prepare chlorinated fluoro-quinoline derivatives in a single step through a tandem chlorination-cyclisation process. researchgate.net

Copper-Catalyzed Aerobic Oxidative Cyclization: N-(2-alkenylaryl)enamines can serve as precursors for the one-pot synthesis of quinolines via a copper-catalyzed aerobic oxidative cyclization. nih.gov

Palladium-Catalyzed Tandem Reactions: Palladium catalysis has been employed in the one-pot synthesis of N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and alkyl amines. rsc.org Another palladium-catalyzed one-pot procedure involves a Buchwald–Hartwig coupling followed by a Michael addition to construct 1,2-disubstituted 4-quinolones. rsc.org

Three-Component Reactions: The synthesis of a thiazolo[3,2-a]pyrimidine derivative bearing a fluoro-phenyl and a hydroxy-quinolinyl moiety was achieved through a one-pot three-component reaction, demonstrating the feasibility of assembling complex quinoline-containing structures in a single step. raco.cat

Oxidative Cyclization Reactions

Oxidative cyclization is a powerful strategy for the synthesis of quinolines, often involving the formation of the heterocyclic ring through a C-H activation and subsequent annulation process. mdpi.comresearchgate.net These reactions can be promoted by various transition metals or can be metal-free. nih.govmdpi.com

Key aspects of oxidative cyclization in quinoline synthesis include:

Transition-Metal Catalysis: Palladium and copper are frequently used catalysts. For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline can produce quinoline derivatives. nih.govmdpi.com Copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805) has also been reported. mdpi.com

Metal-Free Oxidative Cyclization: Iodine-mediated oxidation and reactions utilizing oxygen as the oxidant in the presence of a suitable catalyst or promoter are also effective methods for quinoline synthesis. nih.govmdpi.com

Mechanism: The mechanism often involves the initial formation of an intermediate, such as an enamine or an imine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring system. nih.govmdpi.com A palladium-catalyzed oxidative cyclization of 8-amidoquinolines proceeds via a quinoline-directed palladation of a benzylic C-H bond, followed by oxidative coupling with the C7 position of the quinoline. thieme-connect.com

Regioselective Fluorination and Esterification Techniques in Quinolone Synthesis

The precise placement of fluorine and ester groups on the quinoline scaffold is crucial for modulating the biological activity of these compounds. Therefore, regioselective synthetic methods are of paramount importance.

Introduction of Fluorine at Specific Positions

The introduction of fluorine at specific positions on the quinoline ring can significantly impact the molecule's properties. georgiasouthern.edu Various methods have been developed for the regioselective fluorination of quinolines.

| Method | Reagent/Conditions | Position of Fluorination | Reference |

| Electrophilic Fluorination | Not specified | Not specified | nih.gov |

| Nucleophilic Fluorination | Concerted F-/e-/H+ transfer | C4 and C2 positions | nih.govacs.org |

| Electrolytic Fluorination | HF:pyridine (B92270) | 5,8-positions | georgiasouthern.edu |

| Elemental Fluorine-Iodine Mixtures | F2/I2 | 2-position | rsc.org |

A novel approach for the nucleophilic C-H fluorination of quinolines involves a concerted fluoride-electron-proton transfer, which avoids the formation of high-energy intermediates and allows for the selective fluorination at the C4 and C2 positions. nih.govacs.org Another method utilizes elemental fluorine in combination with iodine to achieve selective fluorination at the 2-position of quinoline derivatives. rsc.org Furthermore, an electrochemical method has been developed for the regioselective 5,8-difluorination of quinolines using HF in pyridine. georgiasouthern.edu

Esterification of Quinolinoic Acids

The esterification of a carboxylic acid group on the quinoline ring, such as in quinolinic acids, is a common final step in the synthesis of compounds like this compound. This transformation can be achieved through several standard methods. youtube.comkhanacademy.orgyoutube.com

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com The reaction is typically performed under reflux conditions. youtube.com

Use of Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride. The acyl chloride then readily reacts with methanol (B129727) to form the methyl ester. youtube.comchemicalbook.com

Reaction with Acid Anhydrides: Carboxylic acids can also be converted to esters by reacting them with an alcohol in the presence of an acid anhydride. youtube.com

Preparation of Key Precursors and Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the availability of various key precursors and intermediates. These building blocks allow for systematic modifications of the core structure to explore structure-activity relationships. nih.govfrontiersin.org

| Precursor/Intermediate | Synthetic Utility | Reference |

| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Precursor for substitution at the 7-position | orientjchem.org |

| 5,6-diaminouracil derivatives | Precursors for the synthesis of 8-substituted xanthines, which can be analogous to quinoline-8-carboxylates | frontiersin.org |

| 2-Fluoromalonic acid | Building block for chlorinated fluoro-quinoline derivatives | researchgate.net |

| o-chloroaryl acetylenic ketones | Precursors for N-alkyl-substituted 4-quinolones | rsc.org |

| Isatoic anhydrides | Precursors for 3-cyano 4-quinolone derivatives | rsc.org |

| 8-amidoquinolines | Precursors for C7-alkylated quinolines via oxidative cyclization | thieme-connect.com |

The synthesis of fluoroquinolone analogs often involves the modification of a pre-existing fluoroquinolone core. For instance, the carboxylic acid group at the C-3 position is a common site for derivatization to create hybrid molecules with other heterocyclic systems like oxadiazoles, triazoles, and thiadiazoles. nih.gov The synthesis of these analogs often starts from a commercially available or readily synthesized fluoroquinolone carboxylic acid. nih.govnih.gov The preparation of precursors with specific substitution patterns, such as a nitro group at the 8-position, allows for further chemical manipulation, for example, reduction to an amino group which can then be transformed into other functionalities. orientjchem.org

Chemical Transformations and Derivatization of Fluoroquinoline Carboxylates

Functional Group Interconversions of the Carboxylate Moiety

The carboxylate group at the C-8 position of Methyl 5-fluoroquinoline-8-carboxylate serves as a versatile handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potentially altered biological activities and physicochemical properties.

The ester functional group of a fluoroquinolone derivative can be hydrolyzed to yield a new chemical structure with a carboxylic functional group. mdpi.com This transformation is a fundamental reaction that converts the methyl ester into the corresponding carboxylic acid, 5-fluoroquinoline-8-carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by heating the ester in the presence of an aqueous solution of a base like sodium hydroxide. mdpi.com The resulting carboxylic acid is a key intermediate for further derivatization, such as the formation of amides and other esters. The hydrolysis process is a standard procedure in organic synthesis for converting esters to carboxylic acids. mdpi.com

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|---|---|

| This compound | NaOH (aq) | 5-fluoroquinoline-8-carboxylic acid |

The carboxylate moiety can be readily converted into amides through reaction with various amines. This amidation reaction is a common strategy to introduce new functionalities and modify the properties of the parent molecule. The process often involves the activation of the carboxylic acid (obtained from hydrolysis of the ester) before reacting it with an amine.

Furthermore, primary amides derived from these carboxylic acids can be dehydrated to form nitriles. thieme-connect.de This transformation can be achieved using dehydrating agents like triflic anhydride. thieme-connect.de The conversion of a carboxylic acid to a nitrile can also be a one-pot process, where the carboxylic acid is first converted to a primary amide, which is then dehydrated in situ to the nitrile. thieme-connect.de In some biological systems, a single enzyme can catalyze the conversion of a carboxylic acid to a nitrile via an amide intermediate. nih.gov

Table 2: Amidation and Nitrile Formation

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| 5-fluoroquinoline-8-carboxylic acid | Amidation | Amine, Activating Agent | 5-fluoroquinoline-8-carboxamide derivative |

| 5-fluoroquinoline-8-carboxamide | Dehydration | Triflic Anhydride | 5-fluoroquinoline-8-carbonitrile |

The ester group of this compound can also be converted to hydrazides by reacting it with hydrazine (B178648) hydrate. This reaction provides a scaffold for the synthesis of further derivatives. For instance, the resulting hydrazide can then be treated with various isothiocyanates to yield thiosemicarbazide (B42300) derivatives. These transformations introduce a different set of functional groups, which can significantly alter the biological and coordination properties of the original fluoroquinolone structure.

Nucleophilic Aromatic Substitution on the Fluoroquinoline Scaffold

The fluoroquinoline core is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a class of reactions that allows for the introduction of a wide range of substituents onto the aromatic rings. nih.gov The fluorine atom, being a good leaving group, facilitates these substitutions.

The C-7 position of the fluoroquinolone ring is a common site for modification through nucleophilic aromatic substitution. nih.govresearchgate.net This position is known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov The introduction of different substituents at C-7 can influence the potency, spectrum of activity, and pharmacokinetic properties of the resulting compounds. nih.govyoutube.com For instance, the substitution of the fluorine at C-7 with various amines, such as piperazine (B1678402) and its derivatives, is a well-established strategy in the synthesis of many fluoroquinolone antibiotics. nih.govresearchgate.net The nature of the substituent at C-7 can also affect the compound's susceptibility to bacterial efflux pumps. nih.gov

Table 3: C-7 Substitution on Fluoroquinolone Scaffold

| Starting Material | Nucleophile | Product |

|---|---|---|

| Fluoroquinolone with C-7 Fluorine | Piperazine | C-7 Piperazinyl-substituted fluoroquinolone |

| Fluoroquinolone with C-7 Fluorine | Various Amines | C-7 Amino-substituted fluoroquinolone |

The reactivity of the fluoroquinoline scaffold in nucleophilic aromatic substitution reactions can be significantly influenced by the presence of activating or deactivating groups on the ring. Electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. youtube.com For example, the presence of a nitro group at the C-8 position would be expected to increase the electrophilicity of the quinoline (B57606) ring, thereby facilitating nucleophilic substitution at other positions, such as C-7. The nitro group helps to stabilize the negative charge that develops in the intermediate Meisenheimer complex formed during the SNAr reaction. youtube.com This stabilization lowers the activation energy of the reaction, leading to a faster rate of substitution. Conversely, electron-donating groups would deactivate the ring towards nucleophilic attack.

Modifications of the Quinolone Nitrogen (N-1)

One of the fundamental modifications is N-alkylation . This involves the introduction of various alkyl groups, such as methyl or ethyl, onto the N-1 nitrogen. For instance, N-methyl and N-ethyl derivatives of ciprofloxacin (B1669076) have been synthesized through processes like cyclocondensation with carbon disulfide, followed by base-catalyzed conversion. nih.gov Another key substituent at this position is the cyclopropyl (B3062369) group, which has been shown to enhance the lethal action of fluoroquinolones. nih.govresearchgate.net

A more complex modification involves the fusion of a ring system between the N-1 and C-8 positions. This creates a tricyclic structure, as seen in the antibiotic levofloxacin (B1675101), where the N-1 and C-8 substituents are part of a fused ring. nih.govresearchgate.net This ring fusion alters the planarity of the quinolone core. Energy minimization modeling has revealed that in non-fused structures with bulky N-1 and C-8 substituents (like N-1 cyclopropyl and C-8 methoxy), steric interactions can cause a skewing of the quinolone core. nih.govresearchgate.net In contrast, the fused-ring system of levofloxacin results in a more coplanar arrangement of the quinolone core ring system with its adjacent functional groups. nih.gov

| Modification Type | Position | Example Substituent/Structure | Key Reactants/Conditions | Resulting Compound Class |

| N-Alkylation | N-1 | Methyl, Ethyl, Cyclopropyl | Alkyl halides, Base | N-Alkyl-fluoroquinolones |

| Ring Fusion | N-1/C-8 | Fused oxazine (B8389632) ring | Intramolecular cyclization | Tricyclic fluoroquinolones |

Introduction of Heterocyclic Moieties onto the Fluoroquinoline Core

The introduction of heterocyclic rings onto the fluoroquinoline framework is a widely employed strategy to generate novel chemical architectures. These modifications can be made at various positions, but derivatization of the carboxylic acid group is a common approach. nih.gov

Five-membered heterocycles like oxadiazoles, thiazoles, and triazoles are significant structural motifs in medicinal chemistry. frontiersin.orgnih.gov The carboxylic acid group of a fluoroquinolone can be chemically transformed into various five-membered heterocyclic rings. nih.gov

A general synthetic pathway to introduce a 1,3,4-oxadiazole (B1194373) ring begins with the conversion of the parent carboxylic acid (or its ester, such as this compound, after hydrolysis) into a hydrazide. This key intermediate can then be treated with carbon disulfide in the presence of a base to form an oxadiazolthione. nih.govuobaghdad.edu.iq Alternatively, reacting the hydrazide with an appropriate reagent can lead to other substituted oxadiazoles. uobaghdad.edu.iq Similarly, these hydrazide intermediates are precursors for synthesizing other heterocycles like 1,2,4-triazoles. nih.gov

| Heterocycle | Precursor Functional Group | Key Reagents for Cyclization | Resulting Moiety |

| 1,3,4-Oxadiazole | Carboxylic Acid -> Hydrazide | Carbon Disulfide (for thione) | Fluoroquinolone-oxadiazole |

| 1,2,4-Triazole | Carboxylic Acid -> Hydrazide | Varies (e.g., via oxadiazole conversion) | Fluoroquinolone-triazole |

| Thiazole | Carboxylic Acid -> Thioamide | α-haloketones | Fluoroquinolone-thiazole |

Beyond simple substitution, entire heterocyclic systems can be fused to the fluoroquinolone core, creating more rigid and complex polycyclic structures. As discussed previously, fusing a ring between the N-1 and C-8 positions is a prominent example, leading to compounds like levofloxacin. nih.govresearchgate.net This N-1/C-8 fusion significantly impacts the three-dimensional structure compared to non-fused analogues. researchgate.net

Another site for introducing fused systems is the C-7 position. For example, the antibiotic moxifloxacin (B1663623) features a fused bicyclic system (octahydropyrrolo[3,4-b]pyridine) at this position. nih.gov While not directly involving the core quinolone rings, this demonstrates the principle of using fused heterocycles to modulate the properties of the parent molecule. The synthesis of such fused systems often involves multi-step reactions to build the desired heterocyclic structure before its attachment to the fluoroquinolone core. nih.gov

Synthesis of Hybrid and Bis-Fluoroquinolone Conjugates

Hybridization involves covalently linking a fluoroquinolone molecule to another distinct chemical entity, which can be another drug molecule or a targeting moiety. A related concept is the creation of "bis-fluoroquinolones," where two fluoroquinolone units are joined together.

The synthesis of bis-fluoroquinolone conjugates has been achieved by using a five-membered heterocycle as a linker. nih.gov For instance, the carboxylic acid groups of two fluoroquinolone molecules can be converted to form a central 1,3,4-oxadiazole ring, resulting in a symmetrical C3/C3-linked bis-fluoroquinolone. nih.gov Another approach involves coupling two fluoroquinolone units through a 1,2,4-triazole-3-thiol linker. nih.gov

Hybrid molecules are synthesized by conjugating a fluoroquinolone with a different class of molecule, such as a peptide or another heterocyclic drug. nih.gov A common strategy involves activating the carboxylic acid group of the fluoroquinolone, which can then react with an amino group on the partner molecule to form a stable amide bond. nih.gov For example, conjugates of fluoroquinolones with antimicrobial peptides have been prepared by activating the carboxyl moiety to an acyl fluoride, followed by direct acylation of the peptide. nih.gov

| Conjugate Type | Linker Type | Synthetic Strategy | Example |

| Bis-Fluoroquinolone | 1,3,4-Oxadiazole | Conversion of C-3 carboxyl groups from two units into a central heterocyclic ring. | C3/C3 bis-fluoroquinolone nih.gov |

| Bis-Fluoroquinolone | 1,2,4-Triazole-3-thiol | Coupling of an intermediate with a second fluoroquinolone unit using a coupling agent like POCl3. | Ciprofloxacin-linker-ciprofloxacin nih.gov |

| Hybrid Conjugate | Amide Bond | Activation of fluoroquinolone carboxyl group and reaction with an amine on a second molecule. | Fluoroquinolone-Peptide Conjugate nih.gov |

Structural Characterization Methodologies in Fluoroquinoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms like hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). nih.gov

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a signal (resonance) in the spectrum at a specific chemical shift (δ), measured in parts per million (ppm). The chemical shift is influenced by the electron density around the proton, while the splitting pattern of the signal reveals the number of neighboring protons.

For Methyl 5-fluoroquinoline-8-carboxylate, one would expect to see distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the protons of the methyl ester group. The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm), with their exact shifts and coupling patterns influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carboxylate group. The methyl group (-OCH₃) would appear as a sharp singlet in the upfield region (typically 3.5-4.0 ppm).

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Quinoline Aromatic Protons (H2, H3, H4, H6, H7) | 7.0 – 9.0 | Doublet (d), Doublet of Doublets (dd), Multiplet (m) |

| Methyl Ester Protons (-OCH₃) | 3.5 – 4.0 | Singlet (s) |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a peak in the spectrum, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the 11 carbon atoms. The carbon of the carbonyl group (C=O) in the ester is expected at the most downfield position (around 165-175 ppm). The aromatic carbons of the quinoline ring would resonate between 110 and 150 ppm, with the carbon attached to the fluorine atom (C-5) showing a characteristic large coupling constant (¹JC-F). The methyl carbon (-OCH₃) would appear at the most upfield position (around 50-60 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges based on general principles and data for analogous structures. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 – 175 |

| Aromatic Carbons (C2, C3, C4, C4a, C5, C6, C7, C8, C8a) | 110 – 150 |

| Methyl Carbon (-OCH₃) | 50 – 60 |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for characterization. nih.gov Fluorine-19 is a 100% abundant, spin-½ nucleus, making it easy to observe. The chemical shift of the fluorine signal is highly sensitive to its local electronic environment. mdpi.comnih.gov For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment. This signal may appear as a multiplet due to coupling with nearby protons on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the sequence of protons around the quinoline ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₁H₈FNO₂), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass but a different atomic composition. mdpi.com

Table 3: Molecular Formula and Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈FNO₂ |

| Calculated Exact Mass | 205.0539 u |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS), also known as MS², is a powerful analytical technique used for the structural confirmation and elucidation of chemical compounds. youtube.com The process involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it through collision-induced dissociation, and then analyzing the resulting fragment ions (product ions). This fragmentation pattern provides a structural fingerprint of the molecule. youtube.com

For this compound, the initial mass spectrometry (MS) step, often using a soft ionization technique like electrospray ionization (ESI), would determine the mass of the molecular ion ([M+H]⁺). nih.gov Subsequent MS/MS analysis would involve isolating this molecular ion and subjecting it to fragmentation. The resulting spectrum would be expected to show characteristic losses that confirm the compound's structure. For instance, common fragmentation patterns for quinoline derivatives include the cleavage of the quinoline ring and the loss of substituents. nih.govresearchgate.net In the case of this compound, predictable fragment ions would include those corresponding to the loss of the methyl ester group or parts of it, and fragments confirming the core fluoroquinoline structure. researchgate.netsigmaaldrich.com This technique is invaluable for distinguishing between isomers and confirming the identity of a synthesized compound. nih.gov

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

|---|---|---|---|

| [M+H]⁺ | Varies | •OCH₃ | Loss of methoxy (B1213986) group |

| [M+H]⁺ | Varies | COOCH₃ | Loss of methyl carboxylate group |

| [M+H]⁺ | Varies | F | Loss of fluorine atom |

Note: This table represents predicted fragmentation patterns based on the general behavior of quinoline derivatives in MS/MS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ajabs.orgchemistryjournal.in It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies, resulting in an IR spectrum that provides a unique molecular fingerprint. researchgate.net

For this compound, the IR spectrum would display several key absorption bands confirming its structure. The presence of the ester functional group would be identified by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1700-1750 cm⁻¹ region. chemistryjournal.in The carbon-fluorine (C-F) bond, a defining feature of fluoroquinolones, would exhibit a characteristic absorption band, generally in the 1000-1400 cm⁻¹ range. ajabs.org Additionally, vibrations associated with the aromatic quinoline ring, such as C=C and C-H stretching, would be observed. researchgate.netastrochem.org Comparing the experimental spectrum with known spectra of similar quinoline carboxylates helps to confirm the successful synthesis and purity of the compound. researchgate.netchemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1700 - 1750 |

| Aromatic C=C | Stretch | 1495 - 1615 |

| Ester C-O | Stretch | 1100 - 1300 |

Note: These values are based on typical frequency ranges for the specified functional groups found in related fluoroquinolone and quinoline compounds. ajabs.orgchemistryjournal.innih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical method used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. The experimental results are then compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison serves to verify the empirical formula and confirm the compound's elemental composition and purity. researchgate.netnih.gov

For this compound, with the molecular formula C₁₁H₈FNO₂, the theoretical elemental composition can be calculated precisely. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and the success of its synthesis.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₈FNO₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 64.39 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.93 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.26 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.59 |

| Total | | | | 205.188 | 100.00 |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely employed in pharmaceutical analysis for the quantitative determination of active compounds. researchgate.netthescipub.com These techniques are often favored for their simplicity, speed, and cost-effectiveness. nih.gov They are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert law).

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a chemical substance. scielo.br In fluoroquinoline research, it is used for both qualitative and quantitative analysis. researchgate.net The quinoline ring system is a chromophore that absorbs UV light, typically exhibiting characteristic absorption maxima (λmax) corresponding to π-π* electronic transitions. researchgate.netnih.gov For this compound, the UV-Vis spectrum would be expected to show distinct peaks, and the absorbance at a specific λmax can be used to determine its concentration in solution by constructing a calibration curve. scielo.br Studies on similar quinoline derivatives show absorption maxima in the range of 280 to 410 nm. researchgate.netresearchgate.net

Derivative spectrophotometry is an enhancement of conventional UV-Vis spectrophotometry. It involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. sapub.org This technique is particularly useful for improving the resolution of overlapping spectral bands and for eliminating background interference from excipients in a formulation. nih.gov By measuring the amplitude of a derivative peak, a more selective and accurate quantification of the target analyte can be achieved. This method has been successfully applied to the determination of various fluoroquinolones in pharmaceutical preparations. researchgate.netsapub.org

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. In pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and accuracy. nih.govscielo.org.za

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. iwu.edu This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). scielo.org.za The compound is separated from impurities based on its differential partitioning between the two phases. Detection is commonly performed using a UV or Diode-Array Detector (DAD), set at one of the compound's absorption maxima. nih.gov The retention time provides qualitative identification, while the peak area is used for quantitative analysis against a calibration standard. nih.gov Thin-Layer Chromatography (TLC) is another useful technique for monitoring reaction progress and for preliminary purity assessment. tandfonline.com

Table 4: Common Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Ciprofloxacin (B1669076) | CFC / CIP |

| Levofloxacin (B1675101) | LEVO / LFX |

| Ofloxacin | OFL / OFX |

| Norfloxacin | NOR |

| Enrofloxacin (B1671348) | ERF |

| Lomefloxacin | |

| Moxifloxacin (B1663623) | MFC |

| Pefloxacin (B1679150) | PEF |

| Sparfloxacin | SPA |

| Gatifloxacin | |

| Danofloxacin | |

| Sarafloxacin | |

| Difloxacin | |

| Nalidixic acid | |

| Flumequine | |

| Oxolinic acid | |

| Cinoxacin | |

| Piromidic acid | |

| Pipemidic acid | |

| Orbifloxacin | |

| Enoxacin (B1671340) | |

| Dexamethasone | DMS |

| Quinoline-2-carboxylic acid | |

| Quinoline-4-carboxylic acid | |

| Quinoline-7-carboxaldehyde | Q7C |

| 7-chloro-4-hydroxy-3-quinolinecarboxylic acid | 7C4H3QCA |

| 5-chloroquinolin-8-ol |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones. nih.gov Reversed-phase HPLC is the most common approach, leveraging the solubility of these compounds in aqueous-organic mobile phases. nih.gov

Mobile Phase Composition: The mobile phase in HPLC for fluoroquinolone analysis typically consists of a mixture of an aqueous component and an organic solvent. nih.gov Acetonitrile is a frequently used organic solvent due to its favorable elution properties. nih.gov The aqueous portion often contains a buffer, such as phosphate (B84403) buffer (e.g., sodium or potassium phosphates) at concentrations ranging from 10–30 mM, to maintain a stable pH. nih.gov The pH is often slightly acidic, adjusted with agents like orthophosphoric acid. nih.gov The addition of an ion pair reagent can enhance the separation quality by interacting with charged groups on the analyte molecules. nih.gov

Column and Detection: A variety of stationary phases are available, with C18 columns being a popular choice for reversed-phase chromatography of fluoroquinolones. akjournals.com Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD). nih.gov For instance, in the analysis of enrofloxacin and its impurities, detection wavelengths of 278 nm and 265 nm were utilized. akjournals.com

Method Development and Validation: The development of a robust HPLC method involves optimizing parameters such as mobile phase composition, flow rate, and column type to achieve good separation and peak shape. akjournals.com Validation of the method ensures its accuracy, precision, linearity, sensitivity, and robustness. akjournals.com

A representative, though not specific to this compound, example of HPLC conditions for related fluoroquinolone analysis is detailed in the interactive table below.

Interactive Data Table: Illustrative HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 3.5 µm) | akjournals.com |

| Mobile Phase | Gradient of 32 mM phosphate buffer (pH 3.5) and methanol | akjournals.com |

| Flow Rate | 1.5 mL/min | akjournals.com |

| Detection | UV at 278 nm and 265 nm | akjournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an invaluable tool for identifying and quantifying fluoroquinolones, especially at low concentrations. nih.gov

Ionization and Detection: Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for fluoroquinolone analysis. researchgate.net The mass spectrometer can be operated in various modes, including full scan for general detection and tandem mass spectrometry (MS/MS) for structural confirmation and enhanced selectivity. researchgate.net In MS/MS analysis, specific precursor-to-product ion transitions are monitored, a technique known as multiple reaction monitoring (MRM), which provides high specificity. nih.gov For example, in the analysis of levofloxacin, MRM transitions such as m/z 362.7 → 261.2 have been employed. nih.gov

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification of compounds, high-resolution mass spectrometry, often coupled with a time-of-flight (TOF) analyzer (LC-QqTOF-MS), can be utilized. researchgate.net This technique provides highly accurate mass measurements, which aids in confirming the elemental composition of the analytes. researchgate.net

Applications in Metabolite and Degradation Product Identification: LC-MS is particularly useful for identifying metabolites and degradation products of fluoroquinolones in various matrices. researchgate.net The high sensitivity and specificity of LC-MS/MS allow for the detection and structural elucidation of these transformation products, even when present at trace levels. researchgate.net

A summary of typical LC-MS parameters used in the analysis of fluoroquinolones is presented in the interactive table below.

Interactive Data Table: General LC-MS Parameters for Fluoroquinolone Analysis

| Parameter | Description | Reference |

|---|---|---|

| LC System | Dionex RSLC LC-system | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.net |

| Mass Analyzer | Triple Quadrupole (TQD) or Quadrupole Time-of-Flight (QqTOF) | researchgate.net |

| Mobile Phase | Water with 0.1% formic acid / Acetonitrile with 0.1% formic acid | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Injection Volume | 2-5 µL | researchgate.net |

Theoretical and Computational Chemistry Studies of Fluoroquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of fluoroquinolone systems.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. uconn.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.com

For quinoline (B57606) derivatives, the HOMO and LUMO are typically delocalized over the aromatic ring system. In the case of Methyl 5-fluoroquinoline-8-carboxylate, the fluorine atom at the C5 position and the methyl carboxylate group at the C8 position are expected to influence the energy and distribution of these orbitals. The electron-withdrawing nature of the fluorine atom and the carboxylate group would likely lower the energies of both the HOMO and LUMO.

Studies on analogous quinoline and quinazoline (B50416) derivatives have shown that the HOMO-LUMO gap is a significant descriptor of their properties. For instance, in a study of quinazoline derivatives, the energy gap was found to be a crucial indicator of their corrosion inhibition efficiency. rsc.org Another study on substituted cinnolines demonstrated that a larger HOMO-LUMO energy gap correlates with higher stability for applications in optical devices. tandfonline.com The specific values for HOMO, LUMO, and the energy gap can be calculated using DFT methods, as shown for a series of quinoline-triazole derivatives in the table below.

Table 1: Representative Frontier Molecular Orbital Energies for Quinolone Derivatives Calculated using DFT/B3LYP/6-31G method. Data is illustrative and based on analogous structures from literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinolone-Triazole Derivative 1 | -6.54 | -1.98 | 4.56 |

| Quinolone-Triazole Derivative 2 | -6.78 | -2.12 | 4.66 |

| Quinolone-Triazole Derivative 3 | -6.62 | -2.05 | 4.57 |

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing how it interacts with other molecules and its environment. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group are expected to be regions of high negative electrostatic potential. Conversely, the hydrogen atoms and the area around the fluorine atom might exhibit a positive potential.

Studies on ciprofloxacin (B1669076) and other fluoroquinolones have utilized MEP analysis to understand their interactions with biological targets. tandfonline.com The electrostatic potential pattern is significantly affected by substitutions on the quinoline core and the protonation state of functional groups. tandfonline.com For example, the negative potential sites are crucial for interactions with positive residues in the active site of target enzymes. youtube.com

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the C8-C(O)O and C(O)-OCH3 single bonds of the methyl carboxylate group.

Computational methods can be used to perform a systematic search of the conformational space to identify the global energy minimum and other low-energy conformers. This is typically achieved by rotating the rotatable bonds and calculating the potential energy at each step. The resulting energy landscape reveals the most stable three-dimensional arrangement of the molecule. Understanding the preferred conformation is crucial for molecular docking studies, as it determines how the molecule fits into the binding pocket of a biological target. In studies of quinoline foldamers, it was found that the folding of the molecule plays a crucial role in its reactivity, which was understood by comparing the properties of the folded and hypothetical linear conformations. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or DNA. nih.govnih.govresearchgate.net

The primary target of fluoroquinolone antibiotics is the bacterial enzyme DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. youtube.comacs.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of DNA gyrase. The quinolone core is known to interact with the DNA and key amino acid residues in the enzyme's active site. The C5-fluoro substituent and the C8-carboxylate group would play significant roles in modulating these interactions. The fluorine atom can form favorable interactions, and the carboxylate group can participate in hydrogen bonding or salt bridge formation with positively charged residues like arginine.

For instance, in a study of desfluoroquinolone-sulfonamide hybrids, molecular docking revealed stable binding modes with DNA gyrase, highlighting the importance of specific interactions for their potential antibacterial activity. rsc.org Similarly, docking studies of quinoline derivatives with VGFR tyrosine kinase have been used to understand their recognition profiles at the binding pocket.

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity between the ligand and the target. This is often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, allowing the exploration of its stability and the mechanism of interaction over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes that occur upon ligand binding.

In the context of fluoroquinolones, MD simulations have been used to study the stability of the drug-DNA gyrase complex. rsc.orgnih.gov These simulations can reveal how the ligand and protein adapt to each other and can help to identify key residues that are critical for binding. For example, a study on trovafloxacin (B114552) derivatives used MD simulations to understand the changes in the trajectories of the drug-protein complex over time. nih.gov The results of MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. This information is invaluable for the rational design of more potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) models, have become indispensable for deriving these relationships for fluoroquinoline systems. nih.govnih.gov

The core structure of fluoroquinolones, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for their activity. asm.org The carboxyl group at the C-3 position and the ketone at C-4 are critical for binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.govmdpi.com While this compound has its carboxylate group at the C-8 position, computational models can predict how this altered arrangement affects target binding.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.gov In the context of fluoroquinolones, docking studies simulate how these molecules fit into the active site of bacterial enzymes like DNA gyrase. nih.govmdpi.com The binding is often stabilized by hydrogen bonds and π-π stacking interactions between the fluoroquinolone molecule and the amino acid residues of the enzyme. nih.gov For instance, studies on various fluoroquinolone derivatives have shown that modifications at the C-7 position significantly influence the spectrum of activity, and docking simulations help rationalize these findings by revealing differences in binding energies and interactions. nih.govmdpi.com

Key insights from computational SAR studies on fluoroquinolones include:

The Role of the Fluorine Atom: A fluorine atom at the C-6 position is a hallmark of most modern fluoroquinolones, as it generally enhances antibacterial potency by increasing lipophilicity, which aids in cell penetration. asm.orgyoutube.com The fluorine in this compound is at the C-5 position, and computational models can evaluate how this positional change impacts electronic properties and interactions within the target's binding pocket.

The Carboxyl Group: The carboxylic acid at C-3 is considered vital for interacting with the DNA gyrase enzyme. mdpi.comresearchgate.net The presence of a methyl ester at C-8 in this compound represents a significant structural deviation. Docking studies can predict whether this group can still form crucial interactions or if its placement and ester form inactivate the molecule. In silico models have shown that removing the carboxyl group can significantly reduce predicted antimicrobial activity. mdpi.com

Substituents and Activity: Computational screening of libraries of fluoroquinolone derivatives allows for the rapid evaluation of numerous substituents. By calculating docking scores and binding energies, researchers can prioritize which novel compounds to synthesize and test. For example, docking studies on pefloxacin (B1679150) hydrazones identified derivatives with superior binding scores compared to the parent drug, suggesting enhanced activity. nih.gov

Interactive Table: Example of Molecular Docking Scores for Fluoroquinolone Derivatives against DNA Gyrase.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

Beyond determining a compound's activity at its target, it is crucial to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics. Computational, or in silico, tools are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govmdpi.com

For a molecule like this compound, various pharmacokinetic and pharmacodynamic parameters can be estimated using specialized software and web servers.

ADME Prediction: Web tools such as SwissADME can be used to evaluate a compound's druglikeness based on criteria like Lipinski's Rule of Five. mdpi.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption and cell membrane permeability. For new fluoroquinolone derivatives, these tools can predict intestinal absorption, bioavailability, and potential for blood-brain barrier penetration. nih.gov

Toxicity Prediction: Predicting potential toxicity is a critical safety assessment. In silico platforms like ProTox-II can estimate the toxicity profile of a molecule, including its potential for carcinogenicity, mutagenicity, and hepatotoxicity, based on its structure. mdpi.com This allows for the early deselection of compounds that are likely to have unfavorable safety profiles.

Pharmacodynamics Prediction: Computational methods also aid in predicting pharmacodynamics, which relates to the mechanism of action. For instance, in silico studies on fluoroquinolone-tetracycline hybrids have been used to evaluate their binding to DNA gyrase and predict their potential to overcome resistance mechanisms. nih.gov These models help hypothesize how a novel structure might behave, suggesting it could inhibit DNA synthesis in a manner similar to established fluoroquinolones. nih.gov

The combination of these predictive models provides a comprehensive in silico profile of a novel compound. This allows researchers to refine chemical structures to optimize both potency and pharmacokinetic properties before committing to extensive laboratory synthesis and testing.

Interactive Table: Commonly Predicted In Silico Properties for Drug Candidates.

Investigation of Biological Activity Mechanisms and Molecular Interactions

Enzyme Inhibition Studies

The compound's efficacy is rooted in its ability to target and inhibit enzymes that are vital for bacterial survival and replication. This inhibition is selective and occurs through specific molecular interactions.

Methyl 5-fluoroquinoline-8-carboxylate, like other fluoroquinolones, targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing the topological state of DNA during replication and transcription. youtube.com Both enzymes are heterotetramers, with DNA gyrase composed of GyrA and GyrB subunits, and topoisomerase IV composed of ParC and ParE subunits. nih.gov

The primary mechanism of action involves the inhibition of these enzymes' activity. researchgate.net Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved. nih.govnih.gov This stabilization prevents the subsequent re-ligation of the broken DNA strands, a critical step in the enzymes' catalytic cycle. nih.gov This action effectively turns the enzymes into cellular poisons that generate toxic double-strand breaks in the bacterial chromosome. youtube.com

For many gram-negative bacteria, DNA gyrase is the primary target, while for many gram-positive bacteria, topoisomerase IV is the principal target. youtube.com The potency of a specific fluoroquinolone derivative is often related to its affinity for one or both of these enzymes. youtube.com

Table 1: Target Enzymes and Subunits

| Enzyme | Subunits | Primary Function |

| DNA Gyrase | GyrA₂, GyrB₂ | Removes positive supercoils ahead of the replication fork, introduces negative supercoils. youtube.com |

| Topoisomerase IV | ParC₂, ParE₂ | Decatenates (unlinks) daughter chromosomes after DNA replication. youtube.comnih.gov |

The inhibitory action of fluoroquinolones is not due to binding with the enzyme alone but through the formation of a stable ternary complex consisting of the drug, the enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. youtube.comresearchgate.net This structure is often referred to as a "cleaved complex" because the DNA within it is held in a broken state. researchgate.netresearchgate.net

Crystallographic studies have shown that the fluoroquinolone molecule inserts itself into the DNA breaks created by the enzyme. acs.org The drug interacts non-covalently with both the enzyme and the DNA bases, effectively acting as a molecular wedge that prevents the enzyme from resealing the DNA backbone. nih.gov Specifically, the C3/C4 keto acid group of the quinolone is crucial for complexing with magnesium and forming a water-mediated bridge to key amino acid residues in the GyrA or ParC subunits of the enzymes. researchgate.net This interaction stabilizes the cleaved complex, leading to the interruption of DNA processes. nih.govnih.gov Studies have revealed that at least two modes of drug binding can exist within the gyrase-DNA complex, suggesting complex interactions between the fluoroquinolone's C-7 ring and both the GyrA and GyrB subunits. researchgate.net

Beyond their well-established antibacterial targets, fluoroquinolones have been shown to interact with other enzyme systems, including mammalian enzymes. One such group is the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). nih.govnih.gov These enzymes are critical in epigenetics, initiating DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC). nih.govmorressier.com

The inhibitory effect of fluoroquinolones on TET enzymes stems from their ability to chelate iron. nih.gov TET enzymes are Fe(II)-dependent dioxygenases, meaning they require iron as a cofactor to function. nih.govnih.gov By sequestering iron, fluoroquinolones can inhibit the catalytic activity of these enzymes, leading to downstream epigenetic effects such as alterations in DNA methylation patterns. nih.gov This off-target activity highlights a broader range of biochemical interactions for the fluoroquinolone class of compounds.

Table 2: Enzyme Inhibition Overview

| Enzyme Target | Class | Mechanism of Inhibition | Consequence of Inhibition |

| DNA Gyrase | Bacterial Type II Topoisomerase | Stabilization of the enzyme-DNA cleavage complex. youtube.comnih.gov | Inhibition of DNA replication and transcription. nih.govnih.gov |

| Topoisomerase IV | Bacterial Type II Topoisomerase | Stabilization of the enzyme-DNA cleavage complex. nih.govacs.org | Disruption of daughter chromosome segregation. youtube.com |

| TET Dioxygenases | Mammalian Dioxygenase | Chelation of the essential Fe(II) cofactor. nih.gov | Inhibition of DNA demethylation, leading to epigenetic changes. morressier.comnih.gov |

Modulation of Cellular Processes

The inhibition of key enzymes by this compound directly translates into the disruption of critical cellular processes, ultimately affecting the viability and proliferation of bacterial cells.

The formation of stable drug-gyrase-DNA complexes directly interferes with DNA replication. nih.gov These complexes act as roadblocks that stall the progression of replication forks along the bacterial chromosome. nih.govnih.gov This halting of replication is a primary bacteriostatic effect of the compound. nih.gov

Furthermore, the double-strand breaks generated by the stabilized cleaved complexes trigger the cell's DNA repair mechanisms. nih.gov However, at sufficient concentrations of the drug, the rate of DNA damage overwhelms the cell's repair capacity. This leads to the fragmentation of the chromosome, a bactericidal event that results in cell death. nih.gov The susceptibility of bacteria to quinolones is increased when DNA repair proteins are deleted, underscoring the importance of this pathway interference. nih.gov

This compound also critically impacts bacterial cell division through its inhibition of topoisomerase IV. youtube.com After DNA replication is complete, the two new circular daughter chromosomes are often interlinked, or catenated. youtube.com Topoisomerase IV is the primary enzyme responsible for resolving these links, allowing the chromosomes to be properly segregated into two new daughter cells. youtube.comnih.gov

By inhibiting topoisomerase IV, the compound prevents the separation of these interlinked chromosomes. youtube.com This failure to decatenate the DNA results in an inability to properly partition the genetic material, thereby blocking cell division and leading to the death of the bacterium. youtube.comresearchgate.net This mechanism is a key contributor to the compound's antibacterial activity, particularly in gram-positive organisms. youtube.com

Modulation of MicroRNA Processing Machinery

Recent groundbreaking research has illuminated a novel frontier for quinoline (B57606) derivatives beyond their classical antibacterial roles: the modulation of microRNA (miRNA) processing. While direct studies on this compound are not yet available, investigations into analogous compounds provide a compelling rationale for exploring its potential in this area.

MicroRNAs are small non-coding RNAs that are critical regulators of gene expression at the post-transcriptional level. Their dysregulation is a hallmark of numerous diseases, including cancer. nih.gov The biogenesis of mature miRNAs is a multi-step process involving the enzymes Drosha and Dicer. Small molecules that can modulate this pathway are of significant therapeutic interest. nih.gov

A landmark study in 2024 identified a novel quinolone derivative, compound 33 , which exhibits potent anti-ovarian cancer activity by modulating the miRNA maturation process. nih.govrsc.org This compound was found to bind to the TAR RNA-binding protein (TRBP), a key component of the Dicer complex, thereby enhancing the processing of short hairpin RNAs (shRNAs) and precursor miRNAs (pre-miRNAs). rsc.org The binding affinity of compound 33 to TRBP was determined to be a KD of 4.09 μM. nih.govrsc.org This finding is particularly significant as it demonstrates that quinolones other than the previously identified enoxacin (B1671340) can act as small-molecule modulators of RNAi/miRNA processing (SMERs). rsc.org

Furthermore, a separate line of research has focused on the development of fluoroquinolone derivatives as inhibitors of specific oncogenic miRNAs, such as miRNA-21. nih.gov In one such study, a series of fluoroquinolone derivatives were synthesized and evaluated, leading to the identification of compound A36 as a potent and specific inhibitor of miRNA-21. nih.gov This compound was shown to reduce the levels of mature miRNA-21 and upregulate the expression of its target tumor suppressor genes. nih.gov

Given these precedents, it is highly plausible that this compound could interact with components of the miRNA processing machinery. The quinoline core provides the fundamental scaffold for such interactions, while the 5-fluoro and 8-carboxylate substituents would modulate the binding affinity and specificity. Future studies should, therefore, focus on screening this compound for its ability to bind to proteins like TRBP or to alter the expression levels of specific miRNAs implicated in disease.

Table 1: Activity of Quinolone Derivatives on MicroRNA Processing

| Compound | Target | Activity | Reported Value | Reference |

|---|---|---|---|---|

| Compound 33 | TRBP (in Dicer complex) | Binds to TRBP, enhances miRNA maturation | KD = 4.09 μM | nih.govrsc.org |

| Enoxacin | TRBP (in Dicer complex) | Modulator of miRNA maturation | - | nih.gov |

| Compound A36 | miRNA-21 | Inhibitor of miRNA-21 | - | nih.gov |

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is increasingly recognized as a key strategy for treating complex multifactorial diseases. nih.gov Fluoroquinolones, the broader class to which this compound belongs, are classic examples of multi-targeting drugs within the antibacterial space, acting on both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is a significant factor in their broad-spectrum activity and a lower propensity for the development of resistance. nih.gov

The therapeutic utility of quinoline derivatives is not confined to antibacterial action. The core scaffold has been successfully modified to target a diverse range of biological molecules, leading to a variety of pharmacological effects, including anticancer, anti-HIV, antifungal, and antimalarial activities. nih.gov This inherent promiscuity of the quinoline scaffold makes it an ideal starting point for the rational design of multi-targeting agents.

For instance, the development of fluoroquinolone hybrids, where the quinolone moiety is linked to another pharmacophore, has yielded compounds with enhanced and expanded biological activities. nih.gov These hybrid molecules can exhibit superior antibacterial efficacy and a reduced susceptibility to resistance compared to the individual components. nih.gov

Considering this compound, its potential for polypharmacology is an exciting area of investigation. The 5-fluoro substituent is a common feature in many potent fluoroquinolones, suggesting that this compound may retain some affinity for bacterial topoisomerases. nih.gov Concurrently, the quinoline-8-carboxylate moiety could confer affinity for other targets. For example, various substituted quinoline-2-carboxamides have been identified as potent inhibitors of carbonic anhydrase isoforms, which are implicated in several diseases, including cancer and glaucoma. nih.gov

Therefore, a rational approach to exploring the polypharmacology of this compound would involve screening it against a panel of targets known to be modulated by other quinoline derivatives. This could include bacterial topoisomerases, various isoforms of carbonic anhydrase, and key proteins in cancer signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR studies are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. researchgate.net

Several QSAR studies have been conducted on quinoline and fluoroquinolone derivatives, providing insights into the structural features that govern their biological activities. researchgate.netresearchgate.netnih.gov These studies have consistently highlighted the importance of substituents at various positions on the quinoline ring.

For instance, a QSAR study on a series of fluoroquinolone derivatives identified the charges on specific carbon and oxygen atoms within the quinolone core, as well as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as key determinants of antibacterial activity. researchgate.net The resulting QSAR equation was: Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) researchgate.net

Another QSAR study on quinolinone-based thiosemicarbazones as anti-mycobacterial agents revealed that substitution with electron-withdrawing groups like chloro and bromo at positions 6 and 8 increased the biological activity, while electron-donating methyl groups at the same positions led to a slight decrease. nih.gov This suggests that the electronic properties of the substituents on the benzene (B151609) ring of the quinoline scaffold play a crucial role in their interaction with the biological target.

Table 2: Key Parameters from a QSAR Study on Fluoroquinolone Derivatives

| Parameter | Description | Influence on Antibacterial Activity | Reference |

|---|---|---|---|

| qC9, qO11, qC16, qC20 | Partial charges on specific atoms | Significant correlation with MIC50 | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Positively correlated with MIC50 | researchgate.net |

| Substituents at C6 and C8 | Electron-withdrawing vs. electron-donating groups | Electron-withdrawing groups increase activity | nih.gov |

Mechanistic Studies of Novel Biological Activities Identified

The exploration of quinoline derivatives has led to the discovery of novel biological activities beyond their well-established antibacterial effects. Mechanistic studies of these new activities are crucial for understanding their therapeutic potential and for the development of next-generation drugs.

As discussed in section 6.2.3, a significant novel activity identified for quinolone derivatives is the modulation of miRNA processing. The detailed mechanistic study of compound 33 revealed that it binds to TRBP, a protein partner of Dicer, thereby influencing the maturation of miRNAs. nih.govrsc.org This represents a completely new mechanism of action for a quinolone derivative in the context of cancer therapy and opens up a new avenue for drug design.